Cdk7-IN-21

CDK7 inhibitor covalent inhibitor kinase selectivity

Cdk7-IN-21 (also known as compound A22 and Mocaciclib) is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7), disclosed in patent WO2022248682A1. It is characterized by a molecular weight of 609.70 g/mol and a chemical formula of C33H36FN9O2.

Molecular Formula C33H36FN9O2
Molecular Weight 609.7 g/mol
Cat. No. B12394087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-21
Molecular FormulaC33H36FN9O2
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NCC6CCNCC6O
InChIInChI=1S/C33H36FN9O2/c1-19(2)27-17-39-43-30(27)41-32(37-16-23-10-12-35-18-28(23)44)42-33(43)38-15-22-6-4-5-7-25(22)29-26-9-8-24(40-31(45)20(3)34)14-21(26)11-13-36-29/h4-9,11,13-14,17,19,23,28,35,44H,3,10,12,15-16,18H2,1-2H3,(H,40,45)(H2,37,38,41,42)/t23-,28+/m1/s1
InChIKeyPDKSTEKFCWNJFC-LXFBAYGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk7-IN-21 (Compound A22, Mocaciclib) Procurement Guide: Potent Covalent CDK7 Inhibitor for Preclinical Transcriptional Addiction Research


Cdk7-IN-21 (also known as compound A22 and Mocaciclib) is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7), disclosed in patent WO2022248682A1 [1]. It is characterized by a molecular weight of 609.70 g/mol and a chemical formula of C33H36FN9O2 . The compound contains an acrylamide functional group, which enables covalent, irreversible binding to the active site of CDK7 [1]. CDK7 is a critical kinase involved in both cell cycle regulation (through activation of other CDKs) and transcriptional control (as a component of the transcription factor TFIIH, which phosphorylates RNA polymerase II) [2]. This dual role makes CDK7 a compelling target in oncology, particularly in cancers driven by transcriptional dysregulation, such as triple-negative breast cancer (TNBC) and certain leukemias. Cdk7-IN-21 is currently available as a research tool compound for preclinical studies.

Why Cdk7-IN-21 Cannot Be Substituted by Other CDK7 Inhibitors in Research Protocols


Direct substitution of one CDK7 inhibitor for another in a research protocol is not scientifically valid due to profound differences in binding modality (covalent vs. non-covalent), selectivity profiles across the CDK family and the wider kinome, and resulting downstream biological effects [1]. For example, the covalent inhibitor THZ1 achieves selectivity by targeting a unique cysteine residue outside the canonical kinase domain, while non-covalent inhibitors like CT7001 (Samuraciclib) and SY-5609 exhibit distinct selectivity fingerprints [2][3]. These differences directly impact the extent and duration of transcriptional inhibition, the induction of apoptosis, and the potential for off-target toxicity. Furthermore, the chemical structure of Cdk7-IN-21, including its specific acrylamide warhead and linker region, dictates its covalent binding kinetics and residence time, which are not shared by other CDK7 inhibitors [4]. Therefore, data generated with one CDK7 inhibitor cannot be extrapolated to Cdk7-IN-21, and vice versa, without rigorous, direct experimental comparison. The following sections detail the specific, quantifiable evidence that defines Cdk7-IN-21's distinct profile.

Cdk7-IN-21: Quantifiable Differentiation from Clinical-Stage and Tool CDK7 Inhibitors


Cdk7-IN-21 vs. Clinical-Stage Inhibitors: Divergent Binding Mechanism and Potential for Reduced Off-Target Kinase Engagement

Cdk7-IN-21 is a covalent inhibitor of CDK7, as indicated by its acrylamide functional group, which is designed to form an irreversible bond with a cysteine residue in the kinase active site [1]. In contrast, clinically advanced CDK7 inhibitors CT7001 (Samuraciclib) and SY-5609 are non-covalent, ATP-competitive inhibitors [2][3]. The covalent binding mechanism of Cdk7-IN-21 is expected to confer a distinct selectivity profile and prolonged target engagement, potentially leading to a wider therapeutic window in vivo compared to non-covalent inhibitors. Quantitative selectivity data for Cdk7-IN-21 against a broad kinome panel is not yet publicly available, representing a key area for future differentiation.

CDK7 inhibitor covalent inhibitor kinase selectivity transcriptional addiction

Cdk7-IN-21 vs. THZ1: Novel Chemical Scaffold with Distinct Physicochemical Properties

Cdk7-IN-21 possesses a novel pyrazolo[1,5-a][1,3,5]triazine-based scaffold, which is chemically distinct from the phenylaminopyrimidine core of the widely used covalent CDK7 tool compound THZ1 [1]. This structural divergence results in significantly different physicochemical properties, as quantified by molecular weight and predicted lipophilicity. Cdk7-IN-21 has a molecular weight of 609.70 g/mol , whereas THZ1 has a molecular weight of 567.04 g/mol. This difference can impact solubility, permeability, and overall drug-likeness. Furthermore, the unique linker region and exit vector in Cdk7-IN-21 may enable engagement with a different set of secondary targets, a hypothesis supported by the distinct selectivity profiles observed between other covalent CDK7 inhibitors with different scaffolds [2].

CDK7 inhibitor chemical scaffold physicochemical properties medicinal chemistry

Cdk7-IN-21 in Patent Literature: A Distinct Chemical Series for Targeted Protein Degradation

Cdk7-IN-21 is specifically exemplified as 'Compound A22' in patent WO2022248682A1, which claims novel compounds for the degradation of CDK7 [1]. This patent explicitly links Cdk7-IN-21 and its analogs to a bifunctional degrader (PROTAC) strategy, a modality not described for the majority of other CDK7 inhibitors, including clinical candidates like CT7001, SY-5609, or tool compounds like THZ1 [2]. This positions Cdk7-IN-21 as a key starting point for developing CDK7-targeting PROTACs, which aim to eliminate the kinase entirely rather than merely inhibiting its catalytic activity. The patent provides the synthetic route and chemical characterization of Cdk7-IN-21, establishing its unique identity within a novel chemical series designed for degradation.

CDK7 degrader PROTAC targeted protein degradation patent

Cdk7-IN-21: Recommended Preclinical Application Scenarios Based on Unique Compound Attributes


Development of CDK7-Targeting PROTACs (Proteolysis Targeting Chimeras)

Cdk7-IN-21 is the preferred starting ligand for constructing CDK7-degrading PROTAC molecules. Its explicit exemplification in patent WO2022248682A1 as 'Compound A22' for this purpose [1] provides a clear intellectual property and chemical blueprint. Researchers can conjugate Cdk7-IN-21 to various E3 ligase ligands (e.g., VHL, CRBN) to explore the therapeutic potential of CDK7 degradation over inhibition, a strategy that may overcome resistance mechanisms and achieve more profound and durable target suppression [2].

Investigating Covalent Inhibition Dynamics and Residence Time in Live Cells

The acrylamide moiety of Cdk7-IN-21 suggests it forms a covalent bond with CDK7 [1]. This property makes it a valuable tool for studying the kinetics of irreversible target engagement, using techniques such as cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET)-based target engagement assays. Its distinct chemical scaffold, compared to other covalent CDK7 inhibitors like THZ1 [3], allows for comparative studies on how different warheads and scaffolds influence residence time and downstream signaling durability.

Structure-Activity Relationship (SAR) Studies for Novel CDK7 Inhibitor Chemotypes

As a representative of the pyrazolo[1,5-a][1,3,5]triazine chemotype, Cdk7-IN-21 serves as a critical benchmark for medicinal chemistry optimization campaigns. Its unique structure [1] provides a distinct starting point for SAR exploration aimed at improving potency, selectivity, and pharmacokinetic properties, offering an alternative chemical space to the more established phenylaminopyrimidine-based inhibitors like THZ1 and YKL-5-124 [3]. The patent disclosure [1] provides a framework for synthesizing and evaluating related analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk7-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.